(4-Chlorobenzyl)triethoxysilane

hydrolytic stability surface modification shelf-life

(4-Chlorobenzyl)triethoxysilane (CAS 21700-75-4) is an organosilicon compound featuring a silicon atom covalently linked to a 4-chlorobenzyl group (Cl–C₆H₄–CH₂–) and three hydrolyzable ethoxy (–OEt) groups. This structure positions it uniquely among benzyl-functional silanes: the benzylic Si–C(sp³) bond is chemically distinct from the aryl Si–C(sp²) bond found in (4-chlorophenyl)triethoxysilane (CAS 21700-74-3), leading to markedly different cross-coupling reactivity and base-cleavage kinetics.

Molecular Formula C13H21ClO3Si
Molecular Weight 288.84 g/mol
CAS No. 21700-75-4
Cat. No. B14135537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorobenzyl)triethoxysilane
CAS21700-75-4
Molecular FormulaC13H21ClO3Si
Molecular Weight288.84 g/mol
Structural Identifiers
SMILESCCO[Si](CC1=CC=C(C=C1)Cl)(OCC)OCC
InChIInChI=1S/C13H21ClO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3
InChIKeyRKRKRHCXBBLINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-Chlorobenzyl)triethoxysilane (CAS 21700-75-4) Is Not a Generic Trialkoxysilane


(4-Chlorobenzyl)triethoxysilane (CAS 21700-75-4) is an organosilicon compound featuring a silicon atom covalently linked to a 4-chlorobenzyl group (Cl–C₆H₄–CH₂–) and three hydrolyzable ethoxy (–OEt) groups . This structure positions it uniquely among benzyl-functional silanes: the benzylic Si–C(sp³) bond is chemically distinct from the aryl Si–C(sp²) bond found in (4-chlorophenyl)triethoxysilane (CAS 21700-74-3), leading to markedly different cross-coupling reactivity and base-cleavage kinetics . The para-chloro substituent on the aromatic ring further distinguishes it from unsubstituted benzyltriethoxysilane by enabling secondary functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed coupling at the chlorophenyl moiety [1].

Benzylic Si–C(sp³) coupling handle with distinct reactivity vs. aryl-Si
Para-chloro group enables post-functionalization via cross-coupling
Triethoxy hydrolysis profile supports controlled solution processing

Why Generic ‘Chlorophenyl Silane’ Substitution Fails for Procurement Involving (4-Chlorobenzyl)triethoxysilane


Surface modifiers and cross-coupling reagents bearing a chlorophenyl group are often treated as interchangeable in procurement databases, but the connectivity difference between benzyl-Si (Cl–C₆H₄–CH₂–Si) and phenyl-Si (Cl–C₆H₄–Si) isomers produces quantifiable divergence in hydrolytic stability, coupling efficiency, and base-cleavage rates [1]. For example, the benzylic Si–C bond in 4-chlorobenzylsilanes undergoes base-catalyzed cleavage via unimolecular dissociation of a dianion intermediate, a pathway unavailable to aryl silanes, which can be either detrimental or exploitable depending on the application [2]. Likewise, moving from triethoxy to trimethoxy analogs accelerates hydrolysis by approximately one order of magnitude, drastically altering shelf-life and solution processing windows [3]. The following quantitative evidence explains why (4-chlorobenzyl)triethoxysilane must be specified precisely rather than substituted generically.

Benzyl-Si vs. Phenyl-Si bond
Hydrolytic stability and coupling outcomes shift significantly; aryl-Si analogs may not reproduce benzylic reactivity.
Triethoxy vs. Trimethoxy analogs
Trimethoxy derivatives accelerate hydrolysis ~10-fold, shortening solution stability and processing windows.
Unsubstituted benzyltriethoxysilane
Lacks the para-Cl handle; secondary functionalization and photo-radical reactivity are absent.

Direct Comparative Evidence for (4-Chlorobenzyl)triethoxysilane vs. Structural Analogs


Triethoxy Hydrolysis Half-Life Is ~10× Longer Than Trimethoxy Analogs Under Acidic Conditions

The hydrolysis rate of trialkoxysilanes is governed by the steric and electronic nature of the alkoxy leaving group. For (4-chlorobenzyl)triethoxysilane, the ethoxy groups confer a hydrolysis half-life (t₁/₂) approximately 10 times longer than that of the corresponding trimethoxy analog (e.g., (4-chlorobenzyl)trimethoxysilane) under identical acidic conditions (pH 4–5, water/ethanol) [1]. This is a class-level trend documented for numerous phenyl- and benzyl-substituted alkoxysilanes: the pseudo-first-order hydrolysis rate constant k_h for triethoxysilanes is typically 0.02–0.05 h⁻¹, vs. 0.2–0.5 h⁻¹ for trimethoxysilanes, corresponding to t₁/₂ values of ~14–35 h and ~1.4–3.5 h, respectively [1][2].

Hydrolysis Half-Life
Class-level inference
Triethoxy t₁/₂ ≈ 14–35 h vs. Trimethoxy ≈ 1.4–3.5 h
Supports longer solution processing window
pH 4–5, water/ethanol, ambient temp.
hydrolytic stability surface modification shelf-life

Benzyl-Si vs. Phenyl-Si Base Cleavage Rate: >100-fold Differential in m-Cl Analogs

In a kinetic study of base-catalyzed Si–C cleavage, the dianion of m-ClC₆H₄CH₂Si(OH)₃ (a trihydroxy analog of (4-chlorobenzyl)triethoxysilane after full hydrolysis) underwent unimolecular dissociation to release the m-chlorobenzyl carbanion with a rate constant substantially higher than that observed for aryl-Si compounds, where the Si–C(sp²) bond is essentially inert under identical conditions (5M NaOH in DMSO–H₂O at 60°C) [1]. While the comparator (4-chlorophenyl)triethoxysilane lacks a benzylic Si–C bond and resists base cleavage entirely under these conditions, the benzyl-Si bond in the m-Cl analog cleaves with a rate constant of ~10⁻⁴ to 10⁻³ s⁻¹, representing >100-fold rate enhancement over aryl-Si systems [1].

Base Cleavage Rate
Class-level inference
Benzyl-Si k ≈ 10⁻⁴–10⁻³ s⁻¹ vs. Aryl-Si < 10⁻⁶ s⁻¹
Predictable kinetic control for deprotection or anchoring
5M NaOH, DMSO–H₂O, 60°C; m-Cl analog study
Si–C bond stability basic conditions deprotection strategy

Pd-Catalyzed Cross-Coupling: Benzylic C–Si(sp³) Enables Chemoselective Silylation Unavailable to Aryl-Si(sp²) Analogs

A recent palladium-catalyzed C(sp³)–Si cross-coupling protocol demonstrated that benzyl halides react with hydrosilanes to form benzyl silanes in moderate-to-good yields (45–85%), while aryl halides require fundamentally different catalytic systems and do not participate in this specific transformation [1]. The target compound (4-chlorobenzyl)triethoxysilane is accessible via this chemoselective route, and its benzylic Si–C(sp³) bond can subsequently engage in further Pd-catalyzed C(sp³)–H arylation reactions that are not feasible with (4-chlorophenyl)triethoxysilane, where the robust Si–C(sp²) bond is inert under analogous conditions [1][2].

Synthetic Route
Cross-study comparable
Benzyl halides + (EtO)₃SiH, Pd cat., 45–85% yield
Chemoselective silylation unavailable to aryl-Si
Pd(OAc)₂/phosphine, THF, 60–80°C
cross-coupling chemistry chemoselectivity benzyl silane synthesis

Chlorobenzyl Group Enables Photo-Radical Generation for Covalent CNT Anchoring: XPS Quantification

A structurally analogous chlorobenzyl-containing silane, p-(chloromethyl)phenyltrimethoxysilane (p-CMPTMS), was employed to fabricate a covalently bound carbon nanotube (MWCNT) layer on glass via UV-triggered benzyl radical generation [1]. X-ray photoelectron spectroscopy (XPS) quantified the molar ratio of surface chlorobenzyl groups before UV irradiation as 87.5:12.5 (C:Cl, in %) and demonstrated that irradiation selectively eliminated Cl atoms as the benzyl radicals added to the CNT surface, confirming covalent bond formation [1]. Although p-CMPTMS places the chloromethyl group on the phenyl ring rather than on the benzyl position, the radical-generating chlorobenzyl pharmacophore is conserved, and (4-chlorobenzyl)triethoxysilane is expected to exhibit analogous photoreactivity, with the added benefit of slower hydrolysis from the triethoxy group [2].

Photo-Grafting (XPS)
Class-level inference
Covalent CNT bonding confirmed; 87.5:12.5 C:Cl pre-UV
Catalyst-free CNT coating via benzyl radicals
p-CMPTMS analog; UV, glass substrate
photoreactive silane carbon nanotube coating surface grafting

Para-Chloro Substituent Provides a Synthetic Handle Lacking in Unsubstituted Benzyltriethoxysilane

The chlorine atom on the aromatic ring of (4-chlorobenzyl)triethoxysilane serves as a reactive site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling after the silane has been anchored to a surface or incorporated into a material. This secondary functionalization capability is absent in benzyltriethoxysilane (unsubstituted) and distinct from (4-chlorophenyl)triethoxysilane, where the Si–C(sp²) bond alters electronic and steric access to the para position . For example, the chlorophenyl group in related triethoxysilanes has been shown to participate in Pd-catalyzed Hiyama cross-coupling with 3-iodoazetidines to yield substituted 3-arylazetidines , and in Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to produce diarylalkynes [1]. The benzylic spacer in (4-chlorobenzyl)triethoxysilane adds an additional dimension of conformational flexibility and electronic insulation between the reactive Si center and the chloroaryl moiety, potentially improving coupling yields in sterically demanding substrates.

Functional Handle
Supporting evidence
Cl enables Pd/Ni cross-coupling; absent in unsubstituted benzyl
Post-grafting surface elaboration possible
Benzylic spacer decouples electronics
secondary functionalization nucleophilic substitution Suzuki coupling

Triethoxy vs. Trichloro Leaving Group: Corrosive Byproduct Mitigation with Comparable Grafting Density

Trialkoxysilanes generate only alcohol (ethanol) as a hydrolysis byproduct, whereas trichlorosilanes release corrosive HCl, which can etch metal oxide substrates and pose occupational health hazards. Despite this safety advantage, surface grafting densities achieved with triethoxysilanes on silica are statistically indistinguishable from those obtained with trichlorosilanes when optimized reaction conditions are employed. A comparative study of alkylsilane monolayers on silicon oxide found that triethoxysilanes produced grafting densities of 2.2–2.5 molecules/nm², compared to 2.3–2.6 molecules/nm² for trichlorosilanes, a difference within experimental error (±0.3 molecules/nm²) [1].

Grafting Density
Class-level inference
Triethoxy 2.2–2.5 mol/nm² vs. Trichloro 2.3–2.6 mol/nm²
Equivalent surface coverage without HCl evolution
Anhydrous toluene, SiO₂, ambient, 24 h
surface grafting density corrosion process safety

Procurement-Relevant Application Scenarios Where (4-Chlorobenzyl)triethoxysilane Outperforms Closest Analogs


Controlled Hydrolytic Deposition for Uniform Monolayer Formation

When reproducible, high-quality self-assembled monolayers (SAMs) are required on oxide surfaces, the slower hydrolysis of (4-chlorobenzyl)triethoxysilane (t₁/₂ ≈ 14–35 h at pH 4–5) compared to its trimethoxy analog (t₁/₂ ≈ 1.4–3.5 h) allows precise control over silanol generation [1]. This minimizes premature oligomerization in solution, leading to more uniform grafting and lower defect densities in the final monolayer—a critical quality metric for biosensor interfaces and nanoelectronic device fabrication.

Photoreactive Primers for Covalent Carbon Nanotube Coatings

The chlorobenzyl group in (4-chlorobenzyl)triethoxysilane serves as a latent photoinitiator that generates benzyl radicals upon UV exposure, enabling covalent attachment of carbon nanotubes to glass or silicon substrates without additional catalysts or high-temperature processing [2]. This photoclick approach, demonstrated for a structural analog, offers a scalable route to transparent conductive coatings for defrosting windows, IR-responsive sheet heaters, and flexible optoelectronic devices.

Stepwise Functionalization of Material Interfaces via Pd-Catalyzed Elaboration

After anchoring to a substrate via the silane head, the para-chloro substituent remains available for palladium-catalyzed Hiyama, Suzuki, or Buchwald-Hartwig coupling reactions [3]. This two-step sequence—silanization followed by on-surface cross-coupling—allows researchers to build diverse chemical landscapes on solid supports, a strategy not possible with unsubstituted benzyltriethoxysilane and mechanistically distinct from that of (4-chlorophenyl)triethoxysilane, where the direct aryl–Si bond alters electronic reactivity.

Base-Labile Anchoring for Sacrificial Surface Protection

The benzylic Si–C bond in (4-chlorobenzyl)triethoxysilane exhibits a base-cleavage rate >100-fold greater than that of aryl-Si analogs under strongly alkaline conditions (k ≈ 10⁻⁴ to 10⁻³ s⁻¹ in 5M NaOH/DMSO–H₂O at 60°C) [4]. This property can be exploited to design sacrificial protective coatings that are selectively removed under basic conditions, leaving the underlying substrate intact—an advantage over (4-chlorophenyl)triethoxysilane, which remains essentially inert and would require aggressive physical abrasion for removal.

Application
Selection Property
Validation Focus
Controlled Hydrolytic Deposition for Uniform Monolayer Formation
Triethoxy hydrolysis profile
Monolayer uniformity and defect density
Photoreactive Primers for Covalent CNT Coatings
Chlorobenzyl photo-radical generation
Covalent CNT grafting efficiency
Stepwise Functionalization via Pd-Catalyzed Elaboration
Para-Cl synthetic handle
Post-grafting coupling yields
Base-Labile Anchoring for Sacrificial Surface Protection
Benzylic Si–C base lability
Selective coating removal under alkaline conditions
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